The table below summarizes the core pharmacological activities and experimental findings for this compound.
| Pharmacological Activity | Experimental Model/Assay | Key Findings/Result | Proposed Mechanism of Action |
|---|---|---|---|
| Antioxidant [3] | DPPH radical scavenging assay | Potent radical scavenger, superior to curcumin [3] | Direct free radical scavenging [3] |
| Fe(II)-induced lipid peroxidation (LPO) in rat liver mitochondria | Prevented LPO more efficiently than curcumin [3] | Radical scavenging and Fe(II) chelation [3] | |
| γ-ray-induced damage to pBR322 plasmid DNA | Protected DNA in a concentration-dependent manner [3] | Hydroxyl radical (•OH) scavenging [3] | |
| Anti-inflammatory & Immunomodulatory [4] | Mitogen-induced T-cell proliferation | Inhibited proliferation of T-cells (IC50 ~10 μM); effect reversed by N-acetyl cysteine (NAC) [4] | Depletion of cellular thiols (reducing agents), altering redox balance [4] |
| Cytokine secretion (IL-2, IL-6, IFN-γ) from lymphocytes | Significantly reduced cytokine levels [4] | Inhibition of NF-κB DNA binding and MAPK (ERK/JNK) phosphorylation [4] | |
| Mouse model of acute GvHD | Completely abrogated GvHD-associated morbidity and mortality [4] | Suppression of hyper-activated donor T-cells [4] |
This compound suppresses hyperactive T-cell responses, which are central to various inflammatory and autoimmune disorders. Its mechanism primarily involves modulating the cellular redox environment.
This compound immunomodulation via redox signaling and T-cell suppression.
For researchers looking to replicate key findings, here are summaries of critical methodologies from the literature.
The research indicates strong potential for this compound in managing T-cell hyperactivation disorders [4]. Its efficacy in preventing acute GvHD in mice without altering T-cell homeostasis is a significant finding for transplantation medicine [4]. Future work should focus on:
This compound (Mal C) is a naturally occurring phenolic compound isolated from plants of the family Myristicaceae, particularly from the dried fruit arils of Myristica fragrans and Myristica malabarica [1]. Chemically identified as 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one, Mal C has emerged as a promising bioactive compound with multiple pharmacological properties. As a redox-active molecule, Mal C exhibits a unique dual capacity to function as both an antioxidant and pro-oxidant depending on the cellular context, making it particularly interesting for therapeutic applications against hyperproliferative and inflammatory conditions [1] [2].
The cellular redox environment plays a critical role in maintaining physiological functions, with reactive oxygen species (ROS) and cellular thiols acting as key regulators of signaling pathways. In pathological conditions such as chronic inflammation, autoimmune diseases, and cancer, this redox balance becomes dysregulated, leading to aberrant cellular activation and proliferation [1]. Mal C's therapeutic potential stems from its ability to modulate this redox balance, particularly through interactions with critical thiol-containing biomolecules that regulate essential cellular processes from activation to gene expression.
The primary mechanism through which this compound exerts its redox-modulating effects is via direct depletion of cellular thiols, particularly the master antioxidant glutathione (GSH) and other protein thiols:
This compound modulates several key signaling pathways that are sensitive to changes in cellular redox status:
Table 1: Key Signaling Pathways Modulated by this compound
| Pathway | Molecular Target | Biological Effect | Experimental Evidence |
|---|---|---|---|
| MAPK Signaling | Phospho-ERK/JNK | Inhibition of T-cell activation | Western blotting [1] |
| NF-κB Pathway | DNA binding domain | Suppression of inflammatory gene expression | Gel shift assay [1] |
| Glutathionylation | p65, p53 proteins | Cytoplasmic sequestration & functional inhibition | Immunoblotting [2] |
| Sphingomyelin Synthesis | SMS1/SMS2 enzymes | Alteration of membrane lipid composition | SMS activity assay [3] |
Table 2: Concentration-Dependent Effects of this compound in Experimental Systems
| Experimental System | Concentration Range | Key Effects | Reference |
|---|---|---|---|
| Lymphocyte proliferation | 1-10 μM | Inhibition of Con A-induced proliferation (IC50 ~10 μM) | [1] |
| Cytokine secretion | 10 μM | Reduction of IL-2, IFN-γ, IL-6 | [1] |
| SMS inhibition | 1.5-3 μM | IC50 SMS1=3 μM, SMS2=1.5 μM | [3] |
| Acute GvHD prophylaxis | 10 μM (donor cell treatment) | Complete suppression of mortality | [1] |
| SARS-CoV-2 inhibition | 1-1.5 μM | EC50 against viral variants | [4] [5] |
| Cancer cell death sensitization | 6 μM (with NAC) | Enhanced apoptosis in A549 cells | [2] |
The inhibitory effects of this compound on T-cell functions can be assessed through the following methodology:
Several methodological approaches can be employed to evaluate Mal C-induced changes in cellular redox state:
To evaluate the effects of Mal C and thiol antioxidants on protein S-glutathionylation:
This compound demonstrates significant potential for managing T-cell-mediated immunological disorders:
The redox-modulating properties of this compound have significant implications for oncology:
Recent evidence has expanded the potential therapeutic applications of this compound to virology:
This compound disrupts cellular signaling through thiol depletion and redox changes, leading to multiple therapeutic effects.
Experimental workflow for evaluating this compound effects on T-cell proliferation and function, from cell isolation to analysis.
This compound represents a promising redox-modulating compound with multifaceted therapeutic potential spanning immunology, oncology, and virology. Its primary mechanism of action involves direct interaction with cellular thiols, leading to alteration of redox-sensitive signaling pathways including MAPK and NF-κB, and induction of protein S-glutathionylation. The differential effects on hyperactive versus normal physiological processes (such as activated versus resting T-cells) suggest a favorable therapeutic window worthy of further investigation.
Malabaricone C exhibits anti-QS activity by interfering with bacterial communication systems, subsequently reducing virulence factor production and biofilm formation in several important bacterial pathogens.
| Bacterium / System | Observed Anti-QS Effects & Key Findings | Reference |
|---|---|---|
| Chromobacterium violaceum CV026 | Inhibited violacein pigment production in presence of external AHL (N-3-oxohexanoyl-homoserine lactone) [1] [2]. | |
| Pseudomonas aeruginosa PAO1 | Inhibited pyocyanin production (a QS-regulated virulence factor) and biofilm formation [1] [2]. | |
| Escherichia coli Biosensors ([pSB401] & [pSB1075]) | Compound did not show significant bioluminescence inhibition in these specific AHL biosensor strains; another compound from the same plant (Giganteone A) was active [3]. |
The primary evidence for this compound's anti-QS activity comes from bioassay-guided studies using standard, reproducible methodologies.
The initial discovery of this compound's activity followed a classic phytochemical isolation workflow. The following diagram illustrates the key stages from initial extraction to identification of the active compound:
1. Violacein Inhibition Assay in C. violaceum CV026
2. Pyocyanin Inhibition and Biofilm Formation Assay in P. aeruginosa PAO1
This compound disrupts quorum sensing, a key regulatory system in bacteria. The diagram below illustrates its multi-faceted effects on bacterial behaviors and potential therapeutic applications:
This compound is a validated anti-quorum sensing agent with demonstrated efficacy against key Gram-negative pathogens. Future research should focus on:
The table below consolidates the fundamental data on this compound's origin, structure, and key scientific findings.
| Aspect | Details |
|---|---|
| Natural Source | Dried fruit arils of Myristica fragrans (nutmeg) and Myristica malabarica (Bombay mace) [1]. |
| IUPAC Name | 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one [1]. |
| Synthesis Strategy | Cross-Metathesis as a key step in an efficient and short synthetic route, developed to overcome tedious isolation from plant material [2]. |
| Key Anti-inflammatory Findings | Inhibits T-cell proliferation & cytokine secretion; reduces cellular thiols; effect reversible by N-acetylcysteine (NAC); inhibits ERK/JNK phosphorylation & NF-κB DNA binding [1] [3]. |
| Key In Vivo Result | Completely abrogates acute graft-versus-host disease (GvHD)-associated morbidity and mortality in mice without altering T-cell homeostasis [1]. |
| Proposed Primary Mechanism | Immunosuppression via redox modulation of T-cell signaling pathways [1]. |
Based on the 2023 study, here are the methodologies used to evaluate this compound's immunosuppressive effects.
The experimental data from the studies reveals a logical sequence of mechanisms through which this compound exerts its immunosuppressive effect. The diagram below summarizes this pathway.
While the cross-metathesis strategy is established as the core of the synthesis, the published abstract does not provide a detailed, step-by-step experimental procedure for the total synthesis of this compound.
The table below summarizes the key information about the NMR characterization of this compound from the identified study:
| Characterization Aspect | Details |
|---|---|
| IUPAC Name | 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one [1] |
| Reported Analyses | ¹H NMR spectroscopy, ¹³C NMR spectroscopy, HPLC for purity [1] |
| Spectral Reference | Supplementary Figures 3 and 4 of the 2023 study [1] |
| Reported Purity | >95% (by HPLC analysis) [1] |
| Source/Preparation | Synthesized via a novel cross-metathesis strategy [1] |
The NMR characterization was part of a broader study on the efficacy of this compound as an anti-inflammatory agent. The following methodologies provide context for how the compound was handled and used in subsequent research.
The following diagram illustrates the experimental workflow from synthesis and characterization to functional validation, as described in the search results.
The characterization data you need is housed in the supplementary materials of the 2023 study [1]. To access it:
This compound (Mal C) is a naturally occurring diarylnonanoid compound characterized by a 2,6-dihydroxyphenyl acylphenol structure connected to a benzene ring through a C8 alkyl chain. This unique molecular architecture contributes to its diverse biological activities and distinguishes it from other malabaricones (Mal A, Mal B, and Mal D) found in the same plant sources [1]. The compound is primarily isolated from plants of the family Myristicaceae, particularly from the dried fruit arils of Myristica fragrans (nutmeg) and Myristica malabarica (Bombay mace) [1]. These botanical sources have been used in traditional medicinal systems including Ayurveda and Chinese medicine, highlighting the historical significance of these plants [1].
The structural complexity of this compound, specifically its 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one configuration [2], makes its isolation from plant material challenging. To address this limitation, researchers have developed an efficient chemical synthesis method using a cross-metathesis strategy, enabling production of this compound with >95% purity as confirmed by HPLC analysis [1]. This advancement has facilitated more extensive investigation of its pharmacological properties, particularly its immunomodulatory potential. The growing interest in this compound stems from its promising therapeutic applications in conditions involving T-cell hyperactivation, which represents a significant area of unmet medical need in immunology and autoimmune disease treatment [1].
This compound exerts its immunosuppressive effects through multiple interconnected biological mechanisms that collectively inhibit T-cell activation and proliferation. Understanding these pathways is essential for proper application in research settings and potential therapeutic development.
Redox Modulation: this compound significantly reduces cellular thiols in lymphocytes, creating an oxidative stress environment that disrupts T-cell activation [1] [2]. This redox imbalance is fundamental to its mechanism, as demonstrated by the complete reversal of its inhibitory effects when cells are pre-treated with N-acetyl cysteine (NAC), a thiol antioxidant [1]. The physical interaction between this compound and NAC has been confirmed through HPLC and spectral analysis, providing direct evidence of this redox-based mechanism [1] [2].
Sphingomyelin Synthase Inhibition: this compound acts as a natural inhibitor of sphingomyelin synthase (SMS), with IC₅₀ values of 3 μM for SMS1 and 1.5 μM for SMS2 respectively [2] [3]. This inhibition affects sphingolipid metabolism and membrane fluidity, potentially contributing to its immunomodulatory effects. The compound exhibits non-competitive inhibition against both SMS isozymes, as confirmed through cell lysate assays with varying substrate concentrations [3].
Arachidonate 5-Lipoxygenase Inhibition: Research has identified this compound as a potent competitive inhibitor of 5-lipoxygenase (5-LOX), with an IC₅₀ of 0.2 μM [4]. This enzyme is crucial in the leukotriene synthesis pathway, and its inhibition results in reduced production of pro-inflammatory lipid mediators, particularly LTB₄, which plays a key role in neutrophil recruitment and inflammatory processes [4].
This compound disrupts critical signaling pathways essential for T-cell activation and function:
MAPK Signaling Inhibition: Treatment with this compound significantly inhibits concanavalin A-induced phosphorylation of ERK and JNK, key components of the MAPK signaling cascade [1] [2]. This inhibition prevents the transduction of signals necessary for T-cell proliferation and cytokine production.
NF-κB Pathway Suppression: The compound interferes with DNA binding of NF-κB, a master transcription factor regulating numerous genes involved in inflammatory responses and T-cell function [1] [2]. This effect further contributes to its immunosuppressive activity by preventing the expression of pro-inflammatory genes.
Table 1: Key Molecular Targets of this compound
| Target | Type | IC₅₀/Effective Concentration | Biological Consequence |
|---|---|---|---|
| Sphingomyelin Synthase 2 (SMS2) | Enzyme | 1.5 μM [2] [3] | Altered membrane fluidity & sphingolipid metabolism |
| Sphingomyelin Synthase 1 (SMS1) | Enzyme | 3 μM [2] [3] | Altered membrane fluidity & sphingolipid metabolism |
| 5-Lipoxygenase (5-LOX) | Enzyme | 0.2 μM [4] | Reduced leukotriene synthesis |
| ERK Phosphorylation | Signaling Pathway | 10 μM [1] | Inhibited T-cell activation |
| JNK Phosphorylation | Signaling Pathway | 10 μM [1] | Inhibited T-cell activation |
| NF-κB DNA Binding | Transcription Factor | 10 μM [1] | Reduced inflammatory gene expression |
The following diagram illustrates the interconnected signaling pathways affected by this compound and their role in T-cell proliferation:
Diagram 1: this compound acts on multiple targets to inhibit T-cell proliferation. The red boxes indicate primary molecular targets, blue boxes show affected signaling pathways, and green boxes represent downstream T-cell functions. Dashed red arrows highlight inhibitory relationships.
This compound demonstrates potent, concentration-dependent inhibition of T-cell proliferation and effector functions across multiple experimental systems. The quantitative data derived from these studies provide valuable insights for researchers designing experiments and interpreting results.
In controlled laboratory settings, this compound exhibits dose-dependent suppression of T-cell proliferation when measured using CFSE dilution assays. At a concentration of 10 μM, this compound significantly decreases the percentage of proliferating cells following stimulation with concanavalin A (Con A) or anti-CD3/anti-CD28 antibodies [1]. The inhibitory effects are rapidly manifest, with pretreatment of lymphocytes for just 2 hours sufficient to achieve substantial suppression of subsequent mitogen-induced proliferation [1]. This temporal efficiency suggests the compound acts on early activation events in T-cells.
The redox-dependent nature of this inhibition is demonstrated by rescue experiments using antioxidants. When lymphocytes are pre-treated with N-acetyl cysteine (NAC) before this compound exposure, the cellular thiol levels are restored, and the inhibition of T-cell proliferation is completely abrogated [1]. This finding confirms that the oxidative disruption of cellular redox balance is a primary mechanism through which this compound exerts its anti-proliferative effects on T-cells.
This compound significantly alters the cytokine secretion profile of activated T-cells, affecting both Th1-type and inflammatory cytokines:
IL-2 Production: this compound causes a marked reduction in IL-2 secretion, which is critical for T-cell clonal expansion and activation [1] [2]. This effect contributes to the overall immunosuppressive activity by limiting autocrine growth signals.
IFN-γ Suppression: The compound potently inhibits IFN-γ production, a key cytokine for cell-mediated immunity [1] [2]. This reduction likely impairs the ability of T-cells to activate macrophages and other immune cells.
IL-6 Inhibition: this compound decreases IL-6 secretion, an important inflammatory cytokine involved in T-cell differentiation and acute phase responses [1] [2].
Table 2: Quantitative Effects of this compound on T-cell Proliferation and Cytokine Production
| Parameter | Experimental System | This compound Concentration | Effect | Reference |
|---|---|---|---|---|
| T-cell Proliferation | Mouse lymphocytes + Con A | 10 μM | Significant decrease in proliferating cells | [1] |
| IL-2 Secretion | Mouse lymphocytes + Con A | 10 μM | Significantly reduced | [1] [2] |
| IFN-γ Secretion | Mouse lymphocytes + Con A | 10 μM | Significantly reduced | [1] [2] |
| IL-6 Secretion | Mouse lymphocytes + Con A | 10 μM | Significantly reduced | [1] [2] |
| Surface CD69 Expression | Mouse lymphocytes + Con A | 10 μM | Significantly reduced | [1] |
| Surface CD25 Expression | Mouse lymphocytes + Con A | 10 μM | Significantly reduced | [1] |
| Homeostatic Proliferation | Syngeneic CD4+ T-cells in lymphopenic hosts | 10 μM (donor cell treatment) | No significant effect | [1] [2] |
This compound treatment significantly reduces the expression of activation markers on T-cells. Following stimulation with Con A, treated lymphocytes show decreased surface expression of both CD69 (early activation marker) and CD25 (IL-2 receptor alpha chain) [1]. This reduction in activation markers correlates with the observed functional impairments in proliferation and cytokine production, providing additional evidence of the compound's effectiveness in suppressing T-cell activation.
This section provides comprehensive methodologies for evaluating this compound's effects on T-cell proliferation, enabling researchers to replicate and build upon existing findings.
The CFSE-based proliferation assay provides a quantitative measure of T-cell division through dye dilution, allowing precise tracking of proliferating populations [1] [2].
Materials Required:
Procedure:
Cell Preparation and Staining: Isolate lymphocytes from spleen or peripheral blood. Resuspend cells at 10×10⁶/mL in PBS. Add CFSE to a final concentration of 5 μM and incubate for 20 minutes at 37°C. Quench staining with 5 volumes of ice-cold complete medium and wash twice [1].
This compound Treatment: Resuspend CFSE-labeled lymphocytes at 1×10⁶/mL in complete medium. Add this compound (1-10 μM final concentration) or vehicle control (DMSO). Incubate for 2 hours at 37°C in a 5% CO₂ atmosphere [1].
Mitogen Stimulation: Add Con A (2.5 μg/mL final concentration) or plate-bound anti-CD3 (1 μg/mL) with soluble anti-CD28 (0.5 μg/mL). Culture for 72 hours at 37°C with 10% FBS in a 95% air/5% CO₂ atmosphere [1].
Flow Cytometry Analysis: Harvest cells, wash with PBS, and acquire on a flow cytometer. Use the FL1 channel for CFSE detection. Analyze data using software such as FlowJo to determine the percentage of proliferating cells based on CFSE dilution [1].
Technical Notes:
Quantification of cytokine secretion provides insights into the functional consequences of T-cell inhibition by this compound.
Materials Required:
Procedure:
Supernatant Collection: Culture this compound-treated and control lymphocytes with Con A (2.5 μg/mL) for 24 hours. Centrifuge at 300×g for 5 minutes and collect supernatant [1].
ELISA Performance: Follow manufacturer instructions for each cytokine ELISA kit. Generally, this involves:
Analysis of activation markers provides early indicators of T-cell responsiveness to stimulation following this compound treatment.
Materials Required:
Procedure:
Cell Treatment and Stimulation: Incubate lymphocytes (2.5×10⁶) with this compound (10 μM, 2 hours) followed by stimulation with Con A (2.5 μg/mL, 24 hours for surface staining) [1] [2].
Antibody Staining: Harvest cells and wash with staining buffer. Resuspend cell pellet in 100 μL staining buffer containing fluorochrome-conjugated CD69 or CD25 monoclonal antibodies. Incubate for 30 minutes at 4°C in the dark [1] [2].
Flow Cytometry: Wash cells twice with staining buffer, resuspend in 300-500 μL staining buffer, and acquire on a flow cytometer. Use unstained and isotype-stained cells as controls [1] [2].
The following diagram illustrates the complete experimental workflow for evaluating this compound effects on T-cells:
Diagram 2: Experimental workflow for evaluating this compound effects on T-cell proliferation and function. Blue boxes represent procedural steps, green boxes indicate analysis endpoints, and the red box shows final data analysis. Key methodological considerations are highlighted in the lower section.
Assessment of this compound effects in living organisms provides critical translational insights beyond in vitro observations.
Procedure:
Animal Dosing: Administer this compound to mice (e.g., Swiss, BALB/c, or C57BL/6 strains, 8-10 weeks old) via intra-peritoneal injection. Typical doses range based on preliminary toxicity studies [1] [2].
Lymphocyte Isolation: After 24 hours, euthanize animals and isolate splenic lymphocytes. Stain cells with CFSE and stimulate with Con A (2.5 μg/mL) for 72 hours [1] [2].
Proliferation Assessment: Analyze CFSE dilution by flow cytometry to determine percentage of proliferating cells compared to vehicle-treated controls [1].
Cytokine Measurement: Collect culture supernatants after 24 hours of stimulation and measure IL-2, IFN-γ, and IL-6 levels by ELISA [1] [2].
The robust inhibitory activity of this compound on T-cell proliferation positions it as a promising candidate for several research applications and potential therapeutic developments. The compound's unique mechanism of action through redox modulation offers advantages over conventional immunosuppressants.
This compound demonstrates remarkable efficacy in preventing acute GvHD in murine models. When donor lymphocytes are treated with this compound (10 μM for 4 hours) before adoptive transfer into lymphopenic recipients, the compound completely suppresses GvHD-associated mortality and morbidity [1]. This protective effect is evidenced by significant prevention of weight loss and reduction in serum levels of pro-inflammatory cytokines including IL-6 and IFN-γ [1]. Crucially, this compound treatment does not alter the homeostatic proliferation of syngeneic CD4+ T-cells in lymphopenic hosts, suggesting a selective action on alloreactive T-cells rather than generalized immunosuppression [1] [2]. This specificity makes it particularly attractive for preventing GvHD without compromising overall immune reconstitution.
The multi-target inhibitory profile of this compound suggests potential applications in various autoimmune and inflammatory disorders:
Psoriasis Treatment: Topical application of this compound markedly ameliorates imiquimod-induced psoriasis-like skin inflammation in mice [4]. This effect is mediated through potent inhibition of 5-lipoxygenase, resulting in decreased production of LTB₄, a key chemoattractant involved in psoriatic pathogenesis [4].
Rheumatoid Arthritis: The compound's dual inhibition of both T-cell activation and pro-inflammatory lipid mediator production suggests potential utility in rheumatoid arthritis and other T-cell-driven autoimmune conditions [1] [4].
Inflammatory Bowel Disease: The redox-modulating properties of this compound may provide benefit in conditions characterized by intestinal inflammation, though direct evidence in IBD models is not yet available.
An important advantage of this compound is its favorable safety profile compared to synthetic immunosuppressants. Acute toxicity studies in mice using this compound at concentrations up to 500 mg/kg showed no signs of inflammation, necrosis, or hemorrhaging in liver and kidney tissues [3]. Additionally, cell viability assays using mouse embryonic fibroblasts demonstrated 56-97% cell viability after treatment with this compound at concentrations ranging from 0.01-1 mM [3]. The compound's natural origin from edible plants further supports its potential as a well-tolerated therapeutic agent [5] [3].
This compound represents a promising naturally derived immunomodulator with potent effects on T-cell proliferation and function. Its unique mechanism of action centered on redox modulation, combined with additional inhibitory activities on sphingomyelin synthase and 5-lipoxygenase, distinguishes it from conventional immunosuppressants. The comprehensive protocols provided in this document enable researchers to further explore the compound's mechanisms and therapeutic potential.
The dose-dependent efficacy of this compound in suppressing T-cell proliferation and cytokine production, coupled with its demonstrated activity in disease models such as GvHD and psoriasis, underscores its translational value. Future research directions should include structure-activity relationship studies to optimize potency and selectivity, investigation of combination therapies with existing immunomodulators, and expanded safety profiling in preparation for potential clinical development.
Introduction Sphingomyelin synthase (SMS) is a key enzyme in sphingolipid metabolism, catalyzing the conversion of ceramide and phosphatidylcholine to sphingomyelin and diacylglycerol. As a novel natural inhibitor of SMS, Malabaricone C offers a powerful tool for probing sphingolipid biology and a promising candidate for therapeutic development in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) [1] [2].
Key Pharmacological Activities this compound exhibits the following bioactivities:
Quantitative Profiling of this compound The tables below summarize key quantitative data from published studies.
Table 1: Inhibitory Activity (IC₅₀) of this compound Against SMS Data determined via lysate-based assay using NBD-Ceramide as substrate [1]
| Enzyme Target | IC₅₀ Value (μM) |
|---|---|
| SMS1 | 3.0 μM |
| SMS2 | 1.5 μM |
Table 2: Cell-Based Anti-inflammatory Activity of this compound Inhibition of LPS-induced NO production in mouse RAW264.7 macrophages [3]
| Assay Type | Cell Line | IC₅₀ Value |
|---|---|---|
| NO Production Inhibition | RAW264.7 | 2.3 μM |
Table 3: In Vivo Efficacy of this compound in Obesity Model Effects in high-fat diet (HFD)-induced obesity mice models (HFD supplemented with 0.1% this compound for 8 weeks) [1]
| Parameter | Effect Observed |
|---|---|
| Body Weight | 42.7% reduction in weight gain |
| Glucose Tolerance | Significant improvement |
| Hepatic Steatosis | Significant prevention and reduction |
| Plasma Triglycerides | Significant reduction |
| Plasma Free Fatty Acids | Significant reduction |
Protocol 1: SMS Inhibition Assay (Lysate-Based) This protocol measures direct SMS enzyme inhibition using cell lysates [1].
Step 1: Lysate Preparation
Step 2: Reaction Setup
Step 3: Lipid Extraction and Analysis
Protocol 2: SMS Inhibition Assay (Live Cell-Based with LC-MS/MS) This method uses live cells and LC-MS/MS for highly sensitive and quantitative measurement of SMS activity [2].
Step 1: Cell Culture and Preparation
Step 2: Dosing and Incubation
Step 3: Lipid Extraction and LC-MS/MS Analysis
Protocol 3: Assessing Anti-inflammatory Effects in Macrophages This protocol evaluates the compound's effect on inflammatory signaling [4] [5].
Step 1: Cell Stimulation
Step 2: Measurement of Inflammatory Mediators
Step 3: Analysis of Signaling Pathways
The experimental workflow for the cell-based anti-inflammatory assay can be visualized as follows:
Anti-inflammatory Assay Workflow
This compound's therapeutic potential stems from its dual inhibition of SMS and key inflammatory pathways.
SMS Inhibition and Metabolic Benefits this compound is a non-competitive inhibitor of both SMS1 (localized in the Golgi) and SMS2 (localized in the plasma membrane) [1]. By inhibiting these enzymes, it reduces the production of sphingomyelin and diacylglycerol, key lipids that contribute to:
This mechanism underpins its efficacy in reducing body weight, improving glucose tolerance, and preventing fatty liver in animal models [1].
Suppression of Inflammatory Signaling In LPS-stimulated macrophages, this compound exerts potent anti-inflammatory effects by targeting a critical upstream signaling cascade [4] [5]. The mechanism is summarized below:
Anti-inflammatory Signaling Pathway
As the diagram shows, this compound blocks LPS-induced inflammatory responses by inhibiting reactive oxygen species (ROS) generation and the subsequent phosphorylation of Akt and IKK, which prevents the activation and nuclear translocation of the NF-κB transcription factor. This results in suppressed expression of inflammatory mediators like iNOS, COX-2, and various cytokines [4] [5].
This compound is a versatile and potent natural product with demonstrated efficacy in both metabolic and inflammatory disease models. The detailed protocols provided enable researchers to reliably evaluate its SMS inhibitory and anti-inflammatory activities, supporting its further development as a promising therapeutic candidate.
1. Introduction α-Glucosidase is a key enzyme in the digestive tract responsible for the cleavage of dietary carbohydrates into absorbable monosaccharides. Inhibiting this enzyme delays glucose absorption, making it a critical therapeutic strategy for managing postprandial blood glucose levels in Type 2 Diabetes (T2D) [1]. Malabaricone C, a bioactive acylphenol found in various Myristica species (e.g., Myristica cinnamomea and Myristica fragrans), has been identified as a potent natural α-glucosidase inhibitor with significant advantages over the conventional drug acarbose [2] [3] [4]. This document provides detailed experimental protocols and data for evaluating the α-glucosidase inhibitory activity of this compound.
2. Key Experimental Findings The primary quantitative measure of inhibitory potency for an enzyme inhibitor is the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the key inhibitory data for this compound and relevant comparators.
Table 1: α-Glucosidase Inhibitory Activity of this compound and Reference Compounds
| Compound | IC₅₀ (μM) | Potency Fold Increase vs. Acarbose | Key Experimental Notes | Source |
|---|---|---|---|---|
| This compound | 59.61 μM | 24x more potent | Evaluated at concentrations of 0.02–2.5 mM. | [2] [4] |
| Giganteone A (dimer of this compound) | 39.52 μM | 37x more potent | Evaluated alongside this compound. | [2] [4] |
| Acarbose (standard drug) | Not explicitly stated | (Reference standard) | Used as the positive control in the assay. | [2] [4] |
Additional Context:
3. Detailed Experimental Protocol The following workflow outlines a standard colorimetric assay for determining the α-glucosidase inhibitory activity of a compound.
3.1. Materials and Reagents
3.2. Step-by-Step Procedure
3.3. Data Analysis
Abs_control is the absorbance of the well without the inhibitor.4. Mechanism of Action and Significance Molecular docking studies indicate that this compound docks into the active site of the α-glucosidase enzyme, forming hydrogen bonds with key residues [2] [4]. This suggests a competitive inhibition mechanism, where this compound blocks the substrate from binding to the enzyme's active site. The following diagram illustrates the proposed mechanism and its physiological consequence.
This mechanism leads to delayed carbohydrate digestion and reduced glucose absorption in the small intestine, effectively controlling the postprandial spike in blood glucose levels [1]. The high potency of this compound, coupled with its antioxidant properties, positions it as a promising candidate for the development of functional foods or nutraceuticals aimed at diabetes management with potentially fewer side effects than synthetic drugs [3] [1].
Malabaricone C (Mal C) is a natural bioactive acylphenol found in plants of the Myristicaceae family, such as Myristica fragrans (nutmeg) and Myristica malabarica [1]. Recent investigations have revealed its potent immunosuppressive properties, positioning it as a promising candidate for the prophylaxis of acute Graft-versus-Host Disease (GVHD). Acute GVHD is a common and serious complication following allogeneic hematopoietic cell transplantation (alloHCT), where donor immune cells attack recipient tissues, leading to high morbidity and mortality [2] [3]. The pathophysiology involves donor T-cell activation, proliferation, and cytokine production in response to host antigens [4] [5].
This compound exerts its primary immunosuppressive effect through redox modulation of activated T-cells. The compound significantly reduces intracellular thiol levels (including glutathione) in lymphocytes, creating a pro-oxidant intracellular environment that disrupts T-cell receptor signaling and activation pathways [1] [6]. This redox-based mechanism inhibits critical steps in T-cell activation:
Table 1: Key Molecular and Biological Characteristics of this compound
| Property | Description / Value | Significance |
|---|---|---|
| Chemical Class | Acylphenol | Natural product with bioactive properties |
| IUPAC Name | 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one | Definitive chemical identification |
| Source | Myristica fragrans, Myristica malabarica (Nutmeg family) | Naturally derived compound |
| Molecular Target | Cellular thiols / Redox balance; Sphingomyelin Synthase (SMS) | Primary: Immunomodulation via redox shift. Secondary: SMS inhibition (IC~50~: SMS1=3 μM, SMS2=1.5 μM) [6] |
| Mechanism in GVHD | Redox-mediated inhibition of T-cell activation, proliferation, and cytokine production (IL-2, IFN-γ, IL-6) [1] [6] | Targets the root cause of acute GVHD |
Comprehensive in vitro and in vivo studies demonstrate the efficacy of this compound in suppressing alloreactive T-cell responses, the primary drivers of acute GVHD.
Table 2: Summary of In Vitro and In Vivo Efficacy Data for this compound
| Model System | Treatment Conditions | Key Results and Outcomes | Reference |
|---|---|---|---|
| In Vitro - Mouse Lymphocytes | Mal C (1-10 μM) + Con A or anti-CD3/28 stimulation | Dose-dependent inhibition of T-cell proliferation; Significant reduction in IL-2, IFN-γ, and IL-6 secretion [1]. | [1] |
| In Vitro - Signaling | Mal C (10 μM) + Con A stimulation | Inhibition of ERK/JNK phosphorylation and NF-κB DNA binding [1] [6]. | [1] [6] |
| In Vivo - Mouse Prophylaxis | Intra-peritoneal injection of Mal C; Lymphocytes isolated after 24h | Significant decrease in ex vivo Con A-induced T-cell proliferation and cytokine secretion compared to vehicle control [6]. | [6] |
| In Vivo - Mouse aGVHD Model | Donor cells (C57BL/6) treated with Mal C (10 μM, 4h) before transfer into irradiated BALB/c recipients | Complete suppression of GvHD-associated mortality and morbidity; Prevented GvHD-associated weight loss; Reduced serum levels of IL-6 and IFN-γ [1] [6]. | [1] [6] |
A critical experiment validating the redox-dependent mechanism involved the use of N-acetyl cysteine (NAC), a cell-permeable thiol antioxidant. Pre-treatment of lymphocytes with NAC completely abrogated Mal C-mediated inhibition of T-cell proliferation and cytokine secretion, and restored cellular thiol levels [1]. Physical interaction between Mal C and NAC was confirmed via HPLC and spectral analysis, suggesting direct thiol binding as a key mechanism [1] [6]. Furthermore, Mal C treatment did not alter the homeostatic proliferation of syngeneic CD4+ T-cells in lymphopenic hosts, indicating that its immunosuppressive effects may be specific to alloreactive, hyper-activated T-cells, which is a highly desirable trait for a GVHD prophylactic agent [6].
This protocol is designed to evaluate the potency of this compound in suppressing human or mouse T-cell responses in a controlled setting [1] [6].
This protocol outlines the use of this compound for prophylaxis in a standard mouse model of acute GVHD [1] [6].
The following diagram illustrates the signaling pathways targeted by this compound and the logical flow of the in vivo prophylaxis protocol.
The preclinical data positions this compound as a compelling candidate for acute GVHD prophylaxis. Its unique redox-mediated mechanism offers an alternative to current standard immunosuppressants like calcineurin inhibitors (cyclosporine, tacrolimus) [4] [7]. A significant advantage observed in animal studies is its ability to prevent lethal GVHD without compromising homeostatic T-cell proliferation [6], suggesting a potential for preserving immune reconstitution and anti-infective immunity—a common limitation of broad immunosuppressants.
This compound also exhibits activity against sphingomyelin synthase (SMS), with IC₅₀ values of 3 μM and 1.5 μM for SMS1 and SMS2, respectively [6]. As SMS is involved in sphingolipid metabolism and membrane fluidity, this activity may contribute to its observed efficacy in metabolic syndrome models and could represent a secondary mechanism affecting T-cell membrane dynamics and signaling [6] [8].
For clinical translation, key steps include:
This compound represents a novel, naturally derived immunomodulator with a well-defined mechanism of action targeting cellular redox to suppress alloreactive T-cell responses. Robust in vitro and in vivo data support its potential for development as an effective prophylactic agent against acute GVHD. The provided application notes and protocols offer a foundation for researchers to further investigate and develop this promising compound.
This compound (Mal C) is a naturally occurring diarylnonanoid compound isolated from various Myristica species, particularly Myristica malabarica (Bombay mace or false nutmeg) and Myristica fragrans (nutmeg). This phenolic compound has attracted significant scientific interest due to its potent anti-inflammatory properties and unique mechanism of action involving modulation of key cellular signaling pathways. Chemically, this compound is characterized as 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one with a molecular weight of 358.43 g/mol [1]. Beyond its well-documented anti-inflammatory effects, Mal C exhibits multiple pharmacological activities, including antioxidant, antiulcer, and anticancer properties, making it a promising candidate for therapeutic development [2] [3].
The primary mechanism underlying this compound's anti-inflammatory activity involves the inhibition of critical phosphorylation events in intracellular signaling cascades, particularly the mitogen-activated protein kinase (MAPK) pathways. Research has demonstrated that Mal C specifically targets the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, resulting in downstream suppression of pro-inflammatory gene expression [2] [3] [4]. This coordinated inhibition of signaling nodes positions this compound as a valuable pharmacological tool for studying inflammatory pathways and a promising lead compound for developing novel anti-inflammatory therapeutics.
To facilitate easy comparison of this compound's effects across different experimental systems, we have compiled comprehensive quantitative data from multiple studies into structured tables below.
Table 1: Inhibition of MAPK Phosphorylation and Inflammatory Mediators by this compound
| Experimental System | Parameter Measured | Mal C Concentration | Inhibition/Effect | Citation |
|---|---|---|---|---|
| RAW264.7 macrophages | LPS-induced JNK phosphorylation | 10 μM | Significant inhibition | [3] [4] |
| RAW264.7 macrophages | LPS-induced ERK phosphorylation | 10 μM | Significant inhibition | [3] [4] |
| RAW264.7 macrophages | LPS-induced NO production | 10 μM | ~60% inhibition | [3] [5] |
| RAW264.7 macrophages | LPS-induced PGE2 production | 10 μM | Significant inhibition | [6] |
| RAW264.7 macrophages | LPS-induced IL-6 production | 10 μM | Significant inhibition | [6] |
| Mouse lymphocytes | Con A-induced ERK phosphorylation | 10 μM | Significant inhibition | [2] [7] |
| Mouse lymphocytes | Con A-induced JNK phosphorylation | 10 μM | Significant inhibition | [2] [7] |
| Mouse lymphocytes | Con A-induced IFN-γ secretion | 10 μM | Significant inhibition | [2] [7] |
| Mouse lymphocytes | Con A-induced IL-2 secretion | 10 μM | Significant inhibition | [2] [7] |
Table 2: In Vivo Efficacy and Additional Molecular Targets of this compound
| Experimental System | Parameter Measured | Mal C Dose | Inhibition/Effect | Citation |
|---|---|---|---|---|
| LPS-administered mice | Plasma TNF-α levels | 10 mg/kg | ~74% inhibition | [3] [5] |
| LPS-administered mice | Plasma IL-1β levels | 10 mg/kg | ~69% inhibition | [3] [5] |
| LPS-administered mice | Plasma NO levels | 10 mg/kg | ~60% inhibition | [3] [5] |
| LPS-administered mice | Vascular permeability | 50 mg/kg | ~60% reduction | [3] [4] |
| Acute GvHD mouse model | Morbidity and mortality | 10 mg/kg | Complete abrogation | [2] [7] |
| MCF-7 cells | Apoptosis induction | 10 μM | 64% sub-G1 population | [1] |
| RAW264.7 cells | SMS1 inhibition | N/A | IC50 = 3 μM | [1] |
| RAW264.7 cells | SMS2 inhibition | N/A | IC50 = 1.5 μM | [1] |
The lipopolysaccharide (LPS)-induced inflammation model in macrophages represents a well-established system for studying anti-inflammatory compounds and their mechanisms of action. LPS activates toll-like receptor 4 (TLR4) signaling, leading to downstream phosphorylation of MAPKs including ERK and JNK, which ultimately results in the activation of pro-inflammatory transcription factors and expression of inflammatory mediators [6]. This compound inhibits this pathway by targeting early phosphorylation events in the MAPK cascade and subsequent NF-κB activation [6] [3]. This protocol details the methodology for evaluating this compound's effects on ERK and JNK phosphorylation in LPS-stimulated RAW264.7 macrophages, providing a standardized approach for confirming its mechanism of action.
Cell culture and pretreatment:
Cell stimulation and protein extraction:
Western blot analysis:
Quantification of inflammatory mediators:
T-cell activation plays a critical role in adaptive immune responses and inflammatory disorders. Upon activation, T-cells undergo rapid proliferation and cytokine secretion mediated through ERK and JNK signaling pathways [2] [7]. This compound modulates T-cell responses through redox-dependent mechanisms, as evidenced by the reversal of its effects with N-acetyl cysteine (NAC) treatment [2] [7]. This protocol describes the assessment of this compound's effects on T-cell proliferation and cytokine production, providing insights into its immunomodulatory properties and potential applications in T-cell-mediated inflammatory conditions.
Lymphocyte isolation and T-cell purification:
Cell labeling and treatment:
Flow cytometry analysis:
Cytokine measurement:
The following diagrams illustrate the key molecular targets and signaling pathways modulated by this compound in different cellular contexts:
Diagram 1: this compound inhibition of LPS-induced signaling pathways in macrophages. Mal C targets multiple points in the inflammatory cascade including ROS production, JNK/ERK phosphorylation, and IKK activation, ultimately suppressing expression of inflammatory mediators.
Diagram 2: this compound effects on T-cell activation and signaling. Mal C modulates T-cell responses through redox-dependent mechanisms involving cellular thiol depletion, inhibiting ERK/JNK phosphorylation and NF-κB activation, effects reversible by NAC treatment.
This compound exerts its anti-inflammatory effects through multi-targeted inhibition of key signaling pathways in both innate and adaptive immune cells. In macrophages, Mal C primarily blocks the MyD88-dependent TLR4 signaling pathway induced by LPS stimulation [3] [4]. This inhibition occurs at multiple levels:
Redox modulation: Mal C significantly reduces cellular thiol levels and inhibits LPS-induced ROS production, which is required for optimal activation of downstream signaling cascades [6] [7]. The physical interaction between Mal C and thiol antioxidants like NAC has been confirmed through HPLC and spectral analysis, providing mechanistic insight into this redox modulation [2] [7].
MAPK inhibition: Mal C specifically suppresses the phosphorylation of JNK and ERK in response to inflammatory stimuli without significantly affecting p38 MAPK phosphorylation in certain cellular contexts [3] [4]. This selective inhibition disrupts the transmission of pro-inflammatory signals to the nucleus.
NF-κB pathway suppression: By inhibiting IκB phosphorylation and degradation, Mal C prevents nuclear translocation of NF-κB and its subsequent DNA binding activity [2] [3]. This effect abrogates the expression of numerous NF-κB-dependent inflammatory genes including iNOS, COX-2, TNF-α, IL-1β, and IL-6.
In T-cells, this compound similarly targets ERK and JNK phosphorylation following T-cell receptor engagement, resulting in suppressed proliferation and cytokine production [2] [7]. The dependence on cellular redox status is particularly prominent in T-cells, where NAC completely reverses Mal C-mediated inhibition of proliferation and cytokine secretion, highlighting the crucial role of thiol modulation in its mechanism of action.
The multifaceted mechanism of this compound, particularly its inhibition of ERK and JNK phosphorylation, supports its potential application in various inflammatory and immunological disorders. Evidence from preclinical models demonstrates several promising therapeutic applications:
Graft-versus-host disease (GvHD): Administration of this compound completely abrogated acute GvHD-associated morbidity and mortality in mouse models without altering homeostatic T-cell proliferation [2] [7]. This selective immunosuppression presents a significant advantage over conventional immunosuppressants that cause generalized immunosuppression.
Inflammatory bowel disease: The compound's ability to suppress T-cell hyperactivation and pro-inflammatory cytokine production suggests potential application in T-cell-mediated intestinal inflammation [2].
Rheumatoid arthritis: Through inhibition of NF-κB and MAPK pathways, Mal C targets multiple pathogenic processes in rheumatoid arthritis including synovial inflammation and joint destruction [3] [4].
Vascular diseases: this compound induces heme oxygenase-1 (HO-1) expression in vascular smooth muscle cells through the PI3K/Akt/Nrf2 pathway, suppressing PDGF-induced proliferation and migration [8]. This mechanism supports its potential application in preventing restenosis and atherosclerosis progression.
Metabolic disorders: As a sphingomyelin synthase inhibitor with IC₅₀ values of 3 μM and 1.5 μM for SMS1 and SMS2 respectively, Mal C reduces body weight gain, improves glucose tolerance, and decreases hepatic lipid accumulation in high-fat diet models [1]. These effects position it as a promising candidate for metabolic syndrome research.
The differential effects of this compound on various signaling pathways across cell types highlight its context-dependent mechanisms. While it inhibits Akt phosphorylation in LPS-stimulated macrophages [6], it activates the PI3K/Akt pathway in vascular smooth muscle cells to induce HO-1 expression [8]. This cell-type specific activity underscores the importance of careful experimental design when investigating Mal C's effects in different pathological models.
This compound represents a promising multi-target therapeutic candidate with potent anti-inflammatory and immunomodulatory activities mediated primarily through inhibition of ERK and JNK phosphorylation. The detailed protocols provided in this document enable researchers to systematically evaluate its effects on inflammatory signaling pathways in both innate and adaptive immune cells. The compound's unique mechanism of action, involving redox-dependent modulation of multiple signaling nodes, distinguishes it from conventional anti-inflammatory agents and supports its further development for inflammatory and immunological disorders.
Future research directions should focus on elucidating the structural basis for this compound's interaction with signaling components, optimizing its pharmacokinetic properties for in vivo application, and exploring potential synergies with existing therapeutics. The well-characterized effects on ERK and JNK phosphorylation provide a solid foundation for these development efforts, positioning this compound as both a valuable pharmacological tool and a promising therapeutic candidate.
Malabaricone C (Mal C), a natural diarylnonanoid phenolic compound isolated from Myristica malabarica (commonly known as Rampatri or Bombay mace), has emerged as a potent anti-inflammatory and immunomodulatory agent [1] [2]. Its biological activity is primarily attributed to its ability to modulate key cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival. Its hyperactivation is implicated in various pathological conditions, including autoimmune diseases, chronic inflammation, and graft-versus-host disease (GvHD) [1] [2].
This application note provides a detailed experimental framework for researchers to investigate the inhibitory effects of this compound on NF-κB DNA binding and its upstream regulation. We summarize quantitative findings, provide step-by-step protocols for key assays, and illustrate the mechanistic pathways through specially generated diagrams.
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism that converges on the inhibition of the NF-κB pathway. The compound targets several upstream signaling components, ultimately preventing the translocation of NF-κB to the nucleus and its subsequent binding to DNA [1] [3] [2].
The following diagram synthesizes the documented signaling pathways through which this compound modulates NF-κB activity in different experimental models (e.g., T-cells and macrophages). The red inhibitory symbols (⊥) highlight the specific steps where Mal C has been experimentally shown to exert its effect.
The anti-inflammatory efficacy of this compound has been quantified through various in vitro and in vivo studies. The tables below consolidate key quantitative findings for easy reference.
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators *In Vitro*
| Cell Type/Stimulus | Parameter Measured | Mal C Effect (Dose Range) | Citation |
|---|---|---|---|
| RAW 264.7 Macrophages / LPS | NO Production | Inhibition (IC₅₀ ~9.1 µM) | [2] |
| RAW 264.7 Macrophages / LPS | PGE₂ Production | Significant suppression (1-10 µM) | [3] [2] |
| RAW 264.7 Macrophages / LPS | iNOS & COX-2 Protein Expression | Dose-dependent inhibition (5-20 µM) | [3] [2] |
| RAW 264.7 Macrophages / LPS | TNF-α & IL-6 Production | Dose-dependent inhibition (5-20 µM) | [3] |
| Murine Lymphocytes / Con A | T-cell Proliferation | ~70-80% Inhibition (5 µM) | [1] [4] |
| Murine Lymphocytes / Con A | IFN-γ & IL-2 Secretion | Significant reduction (5 µM) | [1] [4] |
Table 2: Efficacy of this compound in Animal Models of Inflammation and Disease
| Disease Model | Species | Mal C Dosage & Route | Key Outcome | Citation |
|---|---|---|---|---|
| Acute GvHD | Mouse | 2 mg/kg, Intraperitoneal | Complete abrogation of morbidity & mortality | [1] [4] |
| NSAID-induced Gastropathy | Mouse | 10 mg/kg, Oral | Significant reduction in gastric lesions and inflammation; improved survival | [5] |
| LPS-induced Vascular Permeability | Mouse | 5-50 mg/kg, Oral | Dose-dependent reduction in dye leakage | [2] |
| LPS-induced Plasma Cytokines | Mouse | 20 mg/kg, Oral | Suppressed TNF-α and IL-1β levels | [2] |
This protocol is adapted from the study that directly demonstrated Mal C's inhibition of NF-κB DNA binding in Concanavalin A (Con A)-activated lymphocytes [1].
1. Principle: EMSA is used to detect protein-DNA interactions. A radiolabeled DNA probe containing the NF-κB consensus sequence is incubated with a nuclear protein extract. If NF-κB is present and active, it will bind to the probe, forming a complex that migrates more slowly in a non-denaturing polyacrylamide gel than the free probe.
2. Reagents and Equipment:
3. Procedure:
A. Cell Treatment and Nuclear Extract Preparation:
B. EMSA Performance:
4. Expected Results: Nuclear extracts from Con A/LPS-stimulated cells will show a distinct retarded band corresponding to the NF-κB-DNA complex. This band should be absent in unstimulated cells and significantly reduced in a dose-dependent manner in Mal C-pretreated, stimulated cells. The band should be specific, as it will be competed away by excess unlabeled wild-type probe but not by a mutant probe.
This protocol outlines the steps to confirm Mal C's effect on upstream regulators of NF-κB, such as IκBα degradation and IKK phosphorylation [3] [2].
1. Principle: Western blotting allows for the detection of specific proteins and their post-translational modifications (e.g., phosphorylation) in cell lysates. This can be used to track the activation status of the NF-κB pathway.
2. Key Targets to Probe:
3. Procedure:
4. Expected Results: In stimulated cells, levels of p-IKK, p-IκBα, and p-p65 should increase, while total IκBα should decrease. Pre-treatment with Mal C should inhibit the phosphorylation of IKK and p65 and prevent the degradation of IκBα.
The robust inhibition of NF-κB DNA binding by this compound makes it a valuable tool compound and a promising lead for therapeutic development in several areas:
This compound is a potent, naturally derived inhibitor of the NF-κB pathway, with a clearly defined mechanism of action that includes the direct inhibition of NF-κB DNA binding. The protocols and data summarized in this application note provide a solid foundation for researchers to further explore its biological activities and therapeutic potential. Its multi-targeted approach within a single pathway offers a compelling advantage over more specific inhibitors.
The table below summarizes key parameters from recent studies that successfully used this compound in in vitro assays, which can serve as a reference for your own experimental setup.
| Assay Type | Reported Solvent | Stock Concentration | Final Working Concentration (EC₅₀/IC₅₀) | Cell Lines Tested |
|---|---|---|---|---|
| Anti-SARS-CoV-2 [1] | DMSO | Information not specified | 1.0 - 1.5 µM (EC₅₀) | Vero E6, HEK293T |
| Anti-inflammatory [2] | DMSO | Information not specified | Effective at 5 - 20 µM (inhibiting T-cell functions) | Mouse lymphocytes |
| sEH Enzyme Inhibition [3] | DMSO | Information not specified | 14.24 µM (IC₅₀) | In vitro enzymatic assay |
Based on the gathered information, here are answers to common experimental challenges.
Q1: What is a safe starting concentration for DMSO when preparing this compound stock solutions? While the studies do not explicitly state the final DMSO concentration in cell culture media, a universally accepted rule in cell biology is to keep the final DMSO concentration below 0.1% (v/v). At this level, cytotoxic effects are typically minimized for most cell lines. It is highly recommended to include a vehicle control (e.g., 0.1% DMSO) in all experiments to account for any potential solvent effects [1] [2].
Q2: I am observing cytotoxicity in my cell cultures. Is this related to this compound or the solvent?
Q3: The literature lacks explicit solubility data. How can I determine the maximum solubility of this compound in my lab? You will need to determine this empirically. Here is a standard protocol:
For a clear overview, the following chart outlines a general workflow for preparing and testing this compound in cell-based assays, incorporating the troubleshooting points mentioned above.
Understanding this interaction is crucial for designing and troubleshooting experiments.
The diagram above shows that Mal C exerts its immunosuppressive effects primarily by reducing cellular thiol levels, which are crucial for maintaining a reduced intracellular environment necessary for T-cell activation [1]. The key rescue mechanism of NAC involves:
For reliable replication, adhere to the concentrations and timings validated in the literature.
Table 1: Key In Vitro Experimental Parameters for Mal C and NAC
| Parameter | Typical Concentration Range | Incubation Time | Cell Types / Models | Key Findings / Readouts |
|---|---|---|---|---|
| Mal C Treatment | 1 µM to 10 µM | Pre-incubation: 2 hours | Mouse splenic lymphocytes; CD4+ T-cells; Lung cancer cells | Inhibition of Con A- or anti-CD3/CD28-induced proliferation (CFSE dye dilution); Reduced IL-2, IL-6, IFN-γ (ELISA); Reduced pERK/pJNK (WB/Flow); Reduced NF-κB DNA binding (EMSA) [1]. |
| NAC Rescue | Co-treatment or pre-treatment | 2 hours | Same as above | Restoration of cellular thiol levels; Reversal of proliferation inhibition and cytokine suppression [1]. |
| Cellular Thiol Measurement | N/A | Post-treatment (e.g., 24h) | Same as above | Flow cytometry with thiol-reactive probes; Spectrophotometric assay (DTNB) [1]. |
Table 2: Key In Vivo Experimental Parameters
| Parameter | Model | Mal C Administration | NAC Administration | Key Findings |
|---|---|---|---|---|
| T-cell Suppression | Swiss, BALB/c, C57BL/6 male mice (8-10 weeks) | Administered to mice | Not applied | Suppressed T-cell proliferation and effector functions ex vivo [1]. |
| Acute GvHD | Mouse model of acute Graft-versus-Host Disease | Administered to mice | Not applied | Complete abrogation of GvHD-associated morbidity and mortality without altering homeostatic T-cell proliferation [1]. |
| Tumor Growth | Two different tumor models in mice | Suppressed tumor growth | Co-administration | NAC sensitized cancer cells, enhancing Mal C-induced suppression of tumor growth in vivo [3]. |
The following diagram and protocol outline a standard experiment to demonstrate the NAC rescue effect on Mal C-treated T-cells.
The table below compiles key quantitative data from recent research on this compound's effects on different cell lines.
| Cell Line / Organism | Assay Type | CC50 (Cytotoxicity) | EC50/IC50/MIC (Efficacy) | Selectivity Index (SI) | Reported Year | Citation |
|---|---|---|---|---|---|---|
| Vero E6 (Monkey kidney) | MTT assay | 14 μM [1] | 1.5 μM (vs. SARS-CoV-2) [1] | 9.7 [1] | 2025 [1] | |
| Vero (Monkey kidney) | MTT assay | >40 μg/mL [2] | 0.5 μg/mL (vs. S. aureus) [2] | >80 [2] | 2023 [2] | |
| MCF-7 (Human breast cancer) | MTT & Clonogenic assay | IC50 ~9.5 μM (Antiproliferative) [3] | Not Applicable (Direct cytotoxicity) [3] | Not Applicable [3] | 2025 [3] | |
| Huh7it-1 (Human liver) | MTT assay | CC50 >160 μg/mL (Myristica fatua extract) [4] | EC50 = 9.87 μg/mL (vs. Dengue Virus) [4] | 16.21 (for the plant extract) [4] | 2019 [4] |
To effectively interpret the data above, it's helpful to understand the key metrics used in cytotoxicity assays.
The following diagram illustrates the logical workflow for determining the Selectivity Index, which is central to evaluating a compound's safety window.
The MTT assay is a standard method used to generate the cytotoxicity data (CC50) for compounds like this compound. Here is a detailed protocol based on the methodologies described in the search results [1] [5] [2].
Principle: Metabolically active (viable) cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells [5].
Workflow Steps:
Here are some common challenges you might encounter when performing these assays and how to address them.
| Issue | Possible Cause | Solution / Consideration |
|---|---|---|
| High background noise in MTT assay | Precipitated formazan crystals not fully dissolved; non-specific reduction of MTT. | Ensure complete solubilization of crystals and protect MTT solution from light. Include a "no-cell" blank to account for background [5]. |
| Poor reproducibility between replicates | Inconsistent cell seeding; inaccurate pipetting during serial dilution of the compound. | Standardize cell counting and seeding protocols. Use calibrated pipettes and perform dilutions carefully [5]. |
| Unexpectedly high cytotoxicity (Low CC50) | Compound is generally toxic; solvent (e.g., DMSO) concentration is too high. | Verify that the final concentration of any solvent used does not exceed cytotoxic levels (typically <0.1-0.5% for DMSO) [5]. |
| Low Selectivity Index (SI) | The compound's mechanism of action also significantly affects host cells. | A low SI suggests a narrow therapeutic window. Consider chemical modification of the compound to improve its selectivity, as seen in SAR studies for this compound [1] [3]. |
| Discrepancy between in vitro and in vivo results | The simplified cell culture model does not fully replicate the complex physiology of a whole organism. | This is a known limitation of cytotoxicity assays. Use in vitro data for initial screening, but always follow up with in vivo studies to confirm safety and efficacy [5]. |
The table below summarizes the known physicochemical properties of Malabaricone C and recommended storage practices.
| Property | Specification | Source / Rationale |
|---|---|---|
| Purity | (\geq) 99.43% | Analysis Certificate (COA) [1] |
| Physical Form | Solid [2] | Supplier Information |
| CAS Number | 63335-25-1 [1] | Supplier Information |
| Short-Term Storage | Solvent: DMSO (for stock solutions) [1] Temperature: 4°C (for shipping) [2] | Based on common practice for in vitro assays and shipping conditions. | | Long-Term Storage | Temperature: -20°C to -80°C [2] | Supplier's recommended storage temperature. |
For preparing stock solutions of this compound, DMSO is a suitable solvent due to its ability to dissolve a wide range of organic compounds [1]. The table below compares common storage solvents.
| Solvent | Advantages | Limitations / Considerations |
|---|---|---|
| DMSO | Excellent solubility for many research compounds; suitable for preparing stock solutions for in vitro assays [1]. | Hygroscopic; must be stored airtight to prevent water absorption. Freeze-thaw cycles should be minimized. |
| Acetonitrile | Aprotic solvent, commonly used for long-term storage of chromatographic compounds to prevent chemical reactions [3]. | May not be suitable for initial dissolution if the compound has low solubility. |
| Isopropanol/Water Mix | Lower toxicity; higher vapor pressure reduces risk of column dry-out in HPLC applications; stronger eluent for impurity removal [4]. | Primarily referenced for column storage; compatibility with this compound should be verified. |
The following workflow and parameters are adapted from a study that used this compound and analyzed it via HPLC [1].
This method can be used to detect and confirm the presence of this compound in a solution.
| Parameter | Setting |
|---|---|
| Column | C-18 (Reversed-Phase) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water (aqueous) |
| Gradient Program | - 40% A for 2 min
This protocol is used to study the potential chemical interaction between this compound and the antioxidant NAC.
Sample Preparation:
Analysis:
This compound is a natural product with several investigated biological activities. Here are key experimental considerations from the literature:
| Biological Activity | Experimental Model | Key Findings & Considerations |
|---|
| Sphingomyelin Synthase (SMS) Inhibition [1] | In vitro enzyme assay; High-fat diet-induced obesity mice model. | - IC₅₀: 1.5 µM (SMS2), 3 µM (SMS1).
What is the recommended long-term storage condition for this compound? For long-term storage of the solid compound, it is recommended to store it at between -20°C and -80°C [2]. Stock solutions are typically prepared in DMSO. Always refer to the Certificate of Analysis (CoA) from your supplier for specific lot data.
How should I handle this compound if I need to use it in a cell culture assay? First, prepare a concentrated stock solution in DMSO. Then, dilute this stock into your cell culture medium. Ensure that the final concentration of DMSO in your assay (typically (\leq) 0.1%) is low enough to be non-toxic to your cells. Including a vehicle control (medium with the same final DMSO concentration but without the compound) is essential.
The HPLC method provided uses formic acid. Can I use a different buffer? The method cited uses 0.1% formic acid for ionization efficiency in LC-MS contexts. You can substitute this with other volatile buffers like 5-10 mM ammonium formate [3], but be aware that this might slightly alter the compound's retention time. Always re-equilibrate and validate the method after any changes.
For any HPLC method used in pharmaceutical analysis, validation is a regulatory requirement to ensure it is suitable for its intended purpose. The following table outlines the key parameters you need to validate for a purity method, based on ICH guidelines [1] [2].
| Validation Parameter | Description & Purpose | Recommended Approach for Purity Method |
|---|---|---|
| Specificity | Ensures the method can distinguish the analyte (Malabaricone C) from other components like impurities, degradants, or matrix. | Compare chromatograms of a blank sample, a standard sample, and a sample spiked with potential impurities. The analyte peak should be pure and baseline-separated [1] [2]. |
| Linearity | Demonstrates that the analytical procedure can produce results directly proportional to analyte concentration. | Prepare and analyze at least 5 concentrations of this compound, typically from 50% to 150% of the target concentration. Calculate correlation coefficient, y-intercept, and slope of the regression line [1] [2]. |
| Precision | Expresses the closeness of agreement between a series of measurements. | Repeatability (Intra-day): Inject 6 replicates at 100% concentration. Intermediate Precision (Inter-day): Perform analysis on a different day, with a different analyst, or different instrument [1] [2]. | | Accuracy | Measures the closeness of the test results to the true value. | Determine the recovery of this compound by spiking known amounts into a placebo or sample matrix. Typically done at 3 levels (e.g., 50%, 100%, 150%) in triplicate [1]. | | Range | The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity are demonstrated. | Derived from linearity studies. For a purity or assay method, typically 80-120% of the target concentration [1]. | | Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Deliberately vary parameters like flow rate (±0.1 mL/min), mobile phase composition (±2-5%), column temperature (±2-3°C), and wavelength. Monitor impact on system suitability [2]. | | LOD & LOQ | Limit of Detection (LOD): Lowest amount detectable. Limit of Quantification (LOQ): Lowest amount quantifiable with accuracy and precision. | Based on signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ). Can also be calculated from the standard deviation of the response and the slope of the calibration curve [2]. |
Here are common HPLC issues and their potential solutions, compiled into an FAQ format.
| Symptom | Possible Causes | Troubleshooting Actions |
|---|
| Peak Tailing | - Silanol interactions (for basic compounds) [3]
The following diagram outlines a systematic workflow for establishing and validating an HPLC method for this compound purity analysis.
For definitive identification of this compound and its potential impurities, High-Resolution LC-MS is the gold standard. Research on malabaricones (a class to which this compound belongs) often uses techniques like UHPLC-Q-Exactive Orbitrap MS [5]. This approach helps in:
The table below summarizes key experimental concentration data for Malabaricone C (Mal C) from recent studies on murine lymphocytes:
| Application / Assay | Working Concentration | Cell Type / Model | Key Findings / Effects | Citation |
|---|---|---|---|---|
| In vitro: T-cell Proliferation & Cytokine Inhibition | 1 to 10 μM (pre-incubation 2h) | Splenic lymphocytes (Mouse) | Significantly inhibited Con A or anti-CD3/CD28-induced proliferation and secretion of IL-2, IFN-γ, and IL-6. | [1] |
| In vitro: Redox Modulation | 10 μM (pre-incubation 2h) | Splenic lymphocytes (Mouse) | Significantly reduced cellular thiol levels; effect reversed by N-acetyl cysteine (NAC). | [1] [2] |
| In vitro: Signaling Pathway Inhibition | 10 μM (pre-incubation 2h) | Splenic lymphocytes (Mouse) | Inhibited Con A-induced phosphorylation of ERK/JNK and DNA binding of NF-κB. | [1] |
| Ex vivo: Immunosuppression | 10 μM (in vivo admin.) | Lymphocytes from treated mice | Cells from Mal C-treated mice showed decreased proliferation and cytokine secretion upon stimulation. | [1] [2] |
| Acute GvHD Prophylaxis | 10 μM (pre-treatment of donor cells for 4h) | Donor lymphocytes (Mouse GvHD model) | Completely abrogated GvHD-associated morbidity and mortality in recipient mice. | [1] [2] |
For reliable replication, here are the methodologies used in the cited studies.
Primary Mechanism: Mal C acts primarily through redox modulation. It depletes cellular thiols (like glutathione) in lymphocytes, creating an oxidative environment that inhibits T-cell activation [1]. This mechanism is supported by the fact that N-acetyl cysteine (NAC), a thiol antioxidant, can reverse Mal C's inhibitory effects [1].
Critical Consideration:
The diagram below outlines the core experimental workflow for assessing this compound's effects on lymphocytes in vitro.
The primary reason compounds like Malabaricones struggle against Gram-negative bacteria is their complex cell wall structure. Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier [1]. This membrane is asymmetric, with lipopolysaccharides (LPS) on the outer face, creating a highly charged and interactive surface that restricts the passage of many molecules [1]. This structure is strong enough to withstand high turgor pressure and tough enough to endure extreme environments [1].
While direct studies on Malabaricone C are limited, research on the closely related Malabaricone B provides strong clues. One study demonstrated that Malabaricone B itself is inactive against Gram-negative bacteria with intact outer membranes. However, when combined with an outer membrane permeabilizer like polymyxin B nonapeptide (PMBN), its entry was facilitated, leading to significantly lower MICs (Minimum Inhibitory Concentrations). This clearly indicates that the intact outer membrane is the main barrier and that the antibacterial target for the compound exists in Gram-negative bacteria [2].
The table below summarizes the key finding for Malabaricone B:
| Compound | Bacterial Strain | MIC without PMBN (μg/mL) | MIC with PMBN (μg/mL) | Interpretation |
|---|---|---|---|---|
| Malabaricone B (NS-7) | E. coli (ATCC 25922) | >128 | 2 | The OM is a key barrier; the target is present in GNB [2]. |
| A. baumannii (BAA-1605) | >128 | 4 | The OM is a key barrier; the target is present in GNB [2]. |
Furthermore, one study confirmed that this compound is a known quorum sensing inhibitor (QSI) in P. aeruginosa [3]. QSI is a non-microbicidal strategy that attenuates bacterial virulence by disrupting communication, a mechanism that may not require breaching the outer membrane in the same way as a direct bactericidal agent.
Based on the methodologies found, here is a guide for testing the role of the outer membrane in this compound's activity.
FAQ: How can I test if the outer membrane is blocking this compound's efficacy?
Objective: To determine if the Gram-negative outer membrane is the primary resistance factor against this compound by using a permeabilizing agent.
Materials:
Methodology:
Expected Results & Interpretation:
FAQ: this compound shows no activity in my initial screen against Gram-negative pathogens. What should I do next?
Hypothesis 1: The outer membrane is a physical barrier.
Hypothesis 2: The compound is being actively exported by efflux pumps.
Hypothesis 3: The primary mechanism of action is not bactericidal but anti-virulence.
The following diagram visualizes the logical process for troubleshooting and investigating this compound's activity based on the information above.
Malabaricone C (Mal C) is a natural compound from Myristica malabarica with documented bioactivities that provide a rationale for its use in combination therapies [1]. Its core mechanisms are summarized in the table below.
| Documented Mechanism of Action | Implication for Combination Therapy |
|---|---|
| Induces DNA double-strand breaks [2] | Potential synergy with DNA-damaging chemotherapeutic agents or radiation therapy. |
| Causes mitochondrial membrane potential loss & lysosomal membrane permeabilization [2] | May work synergistically with agents that trigger different apoptotic pathways. |
| Depletes cellular thiols (e.g., glutathione), modulating redox signaling [1] | Can enhance the efficacy of redox-sensitive treatments; effect can be reversed by antioxidants like N-acetyl cysteine (NAC). |
| Inhibits pro-inflammatory pathways (NF-κB, ERK/JNK) [1] | Potential for combinations targeting the tumor microenvironment or inflammatory diseases. |
The following diagram outlines a high-level workflow for evaluating Mal C in combination therapy, from initial screening to mechanistic validation.
Issue: Inconsistent or absent synergistic effects in my cell line.
Issue: The lead compound Mal C is difficult to obtain in sufficient quantity or purity for experiments.
Issue: My combination therapy works in cells but shows reduced efficacy in animal models.
A modern computational approach can help you rationally select partner drugs for Mal C, moving beyond trial-and-error. The SyndrumNET method uses a trans-omics approach for prediction [4].
SyndrumNET Workflow Details:
The following table summarizes the key experimental findings for Malabaricone B (also referred to as NS-7 in one study) from a 2023 investigation [1].
| Testing Parameter | Experimental Findings for Malabaricone B |
|---|---|
| Primary Antibacterial Activity | Potent and specific activity against S. aureus ATCC 29213 (MIC = 0.5 μg/mL) [1]. |
| Activity Against MDR Strains | Equally effective against MRSA, VRSA, and VRE clinical isolates (MIC = 1-2 μg/mL) [1]. |
| Killing Kinetics | Concentration-dependent, rapid bactericidal action [1]. |
| Biofilm Eradication | Efficiently cleared S. aureus in biofilm tests [1]. |
| Synergy with Antibiotics | Synergistic interactions with daptomycin and gentamicin [1]. |
| Cytotoxicity (Selectivity Index) | Non-toxic to mammalian Vero cells; favorable selectivity index of >80 [1]. |
| In Vivo Efficacy | Exhibited significant efficacy in murine neutropenic thigh and skin infection models [1]. |
| Mechanism of Action | Damages bacterial membrane integrity, leading to the release of extracellular ATP [1]. |
The 2023 study employed a comprehensive set of standard microbiological and biochemical assays to generate the data above [1]:
While recent, direct antibacterial data for this compound is sparse in these search results, it has been studied for other significant biological activities:
The proposed bactericidal mechanism of Malabaricone B, based on the 2023 study, can be visualized as follows [1]:
The evidence strongly positions Malabaricone B as a promising candidate for anti-staphylococcal therapy, especially against challenging multidrug-resistant strains. Its ability to synergize with existing antibiotics is a particularly valuable finding.
For a direct comparison with this compound, researchers may need to look into earlier literature or conduct new studies using the same rigorous protocols applied to Malabaricone B. The wealth of positive data on Malabaricone B makes it a compelling subject for further pre-clinical development.
| Feature | Malabaricone C | Plumbagin |
|---|---|---|
| Source | Myristica malabarica (False Nutmeg) [1] [2] | Plumbago zeylanica and other Plumbaginaceae species [3] [4] [5] |
| Primary Molecular Targets | Cellular thiols (redox modulation), NF-κB, MAPK (ERK, JNK) pathways [1] [2] [6] | NF-κB, Nrf-2 pathway, ROS [3] [7] [5] |
| Key Demonstrated Anti-inflammatory Effects | Inhibits T-cell proliferation and cytokine secretion (IL-2, IL-6, IFN-γ); prevents GvHD in mice [1] [6] | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); protects cartilage in osteoarthritis model [7] [8] [5] |
| Reported Toxicity & Bioavailability | Appears non-toxic in mouse GvHD study at effective doses [1] [6]; considered safe from edible spice source [9] [2] | Notable toxicity and low bioavailability limit clinical application; research focuses on formulations to overcome this [3] [4] |
| Research & Development Status | Promising pre-clinical candidate for immune disorders [1] [6]; also identified as a potential SARS-CoV-2 inhibitor [9] | Extensive pre-clinical research on multiple ailments; challenges with toxicity and bioavailability are a central focus [3] |
The following diagrams illustrate the distinct anti-inflammatory pathways these compounds are known to target, based on the experimental data.
This compound primarily exerts its effects by modulating the cellular redox environment, which is crucial for T-cell signaling and activation [1] [6].
Plumbagin's mechanism is multifaceted, involving both the suppression of pro-inflammatory pathways and the activation of cellular antioxidant systems [3] [7].
When considering these compounds for research or development, their distinct profiles lead to different implications:
| Compound | Cell Line / Model | IC₅₀ / Potency | Key Mechanisms & Notes |
|---|---|---|---|
| Malabaricone A | MDA-MB-231 (Triple-Negative Breast Cancer) | 8.81 ± 0.03 μM [1] | Induces apoptosis via intrinsic and extrinsic pathways; activates caspases-3, -8, -9; downregulates anti-apoptotic proteins [1]. |
| U937 & MOLT-3 (Leukemic Cell Lines) | ~15 μg/mL (Near IC₅₀) [2] | Mediates cytotoxicity via pro-oxidant activity, inducing redox imbalance and oxidative stress [2]. | |
| Malabaricone C | MCF-7 (Breast Adenocarcinoma) | ML-20 (a synthetic analogue) showed 3x higher potency than natural Mal C [3] | Synthetic analogue ML-20 induces DNA double-strand breaks, mitochondrial and lysosomal membrane damage, and acts as an autophagy inhibitor [3]. |
| T-cell Proliferation (Anti-inflammatory) | 1-10 μM (Inhibition range) [4] | Note: This is an anti-inflammatory, not cytotoxic effect. Acts via redox modulation of T-cell activation [4]. |
For researchers looking to replicate or understand these findings, here are the methodologies used in the cited studies.
The following diagram synthesizes the experimental findings to illustrate and compare the primary mechanisms through which Malabaricone A and this compound exert their cytotoxic effects.
The diagram above shows that while both compounds can induce cell death, their primary mechanisms differ. The experimental data suggests that one compound is not universally superior to the other; their efficacy is context-specific.
This compound primarily exerts its immunosuppressive effects by modulating the cellular redox environment within lymphocytes, leading to the suppression of key T-cell functions.
| Mechanism of Action | Experimental Evidence |
|---|---|
| Reduction of Cellular Thiols [1] [2] [3] | Significantly reduced cellular thiol (e.g., glutathione) levels in lymphocytes. |
| Inhibition of T-Cell Proliferation [1] [2] [3] | Inhibited mitogen-induced (Con A, anti-CD3/anti-CD28) T-cell proliferation. |
| Suppression of Cytokine Secretion [1] [2] [3] | Reduced secretion of IL-2, IFN-γ, and IL-6. |
| Inhibition of Key Signaling Pathways [1] [2] [3] | Suppressed Con A-induced phosphorylation of ERK and JNK (MAPK pathway). Inhibited DNA binding of the pro-inflammatory transcription factor NF-κB. |
| Reversal by Antioxidant [1] [2] [3] | N-acetyl cysteine (NAC) restored cellular thiol levels and abrogated the inhibitory effects on T-cell proliferation and cytokine secretion. |
This redox-mediated mechanism orchestrates the suppression of T-cell activation, as shown in the following pathway:
The functional consequences of this T-cell suppression have been validated in robust mouse models, demonstrating significant therapeutic potential.
| Disease Model | Observed Effect | Key Outcome |
|---|---|---|
| Acute Graft-versus-Host Disease (GvHD) [1] [2] [3] | Donor T-cells treated with this compound before transfer. | Completely abrogated GvHD-associated morbidity and mortality. |
| NSAID-Induced Gastropathy [4] | Oral administration of this compound to mice. | Attenuated gastric ulceration and inflammation; improved survival. |
| Psoriasis-like Skin Inflammation [5] | Topical application of this compound. | Ameliorated skin lesions and epidermal hyperplasia. |
A critical finding from the GvHD study is that this compound treatment did not alter the homeostatic proliferation of T-cells in vivo [1] [2] [3]. This suggests a potentially superior safety profile by selectively targeting hyperactive T-cells while sparing the baseline immune system function needed for protection against pathogens.
For researchers aiming to replicate or build upon these findings, here are the core methodologies used in the cited studies to evaluate T-cell suppression.
This compound's novel mechanism distinguishes it from several established classes of immunosuppressive drugs.
| Agent / Class | Primary Mechanism | Key Distinctions from this compound |
|---|---|---|
| This compound | Redox modulation; reduces cellular thiols to inhibit MAPK/NF-κB signaling. [1] [2] | Novel redox mechanism; may allow targeting of hyperactive T-cells without affecting homeostasis. [1] [2] [3] |
| Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus) [7] | Inhibits calcineurin, blocking IL-2 production and T-cell activation. | Well-established use but associated with nephrotoxicity and neurotoxicity. | | mTOR Inhibitors (e.g., Sirolimus, Everolimus) [7] | Inhibits mTOR, reducing cytokine-driven T-cell proliferation. | A distinct, kinase-based mechanism of action. | | JAK/STAT Inhibitors (e.g., Tofacitinib) [7] | Blocks cytokine signaling by inhibiting Janus kinases (JAKs). | Targets signaling downstream of multiple cytokine receptors. | | Glucocorticoids (e.g., Prednisone) [7] | Broad anti-inflammatory and immunosuppressive effects via genomic and non-genomic pathways. | Has widespread effects beyond T-cells, leading to significant metabolic side effects. |
This compound represents a promising natural product with a unique mechanism of action centered on cellular redox modulation for T-cell suppression. Its efficacy in preclinical models, coupled with its ability to prevent GvHD without altering homeostatic proliferation, positions it as a compelling candidate for further translational research.
Future work should focus on:
The table below summarizes key experimental data comparing the antioxidant capacity of Malabaricone C and Ascorbic Acid.
| Antioxidant Measure | This compound | Ascorbic Acid | Experimental Context |
|---|---|---|---|
| DPPH Radical Scavenging (IC₅₀) | Showed "maximum" activity among isolates [1] | IC₅₀ = 4.79 μg/mL [2] | In vitro chemical assay [1] [2] |
| Inhibition of Lipid Peroxidation | More effective than curcumin [1] | Not directly comparable | Fe(II)-induced in rat liver mitochondria [1] |
| Primary Antioxidant Mechanism | Radical scavenging and Fe(II) chelation [1] | Radical scavenging via electron donation [3] | Theoretical and experimental studies [3] [1] |
| Cellular/Biological Activity | Reduces cellular thiols; inhibits T-cell proliferation & NF-κB [4] | Protects retinal cells from high-glucose-induced ROS [5] | Immune cells (lymphocytes) [4]; Retinal pigment epithelial cells [5] |
To ensure reproducibility, here are the methodologies used in the key experiments cited above.
DPPH Radical Scavenging Assay
Assessment of Lipid Peroxidation (LPO)
T-cell Proliferation Assay
The two compounds exert their antioxidant and biological effects through distinct mechanisms.
This compound's activity in immune cells involves modulating the cellular redox state, leading to suppression of T-cell hyperactivation. The following diagram illustrates this pathway.
Ascorbic Acid (Ascorbic Acid) primarily functions as a direct antioxidant by donating electrons to neutralize free radicals.
The choice between them, or the decision to investigate them in combination, should be guided by the specific therapeutic objective: targeting dysregulated immune responses versus providing broad-spectrum antioxidant protection.
| Compound | Source / Type | Key Toxicity & Safety Findings | Experimental Model | Reference Year |
|---|---|---|---|---|
| Malabaricone C | Natural (Myristica sp.) | No signs of acute toxicity in liver/kidney at 500 mg/kg. Non-mutagenic & non-carcinogenic in silico. 56-97% cell viability at high concentrations (0.01-1 mM). | Mice (C57BL/6J), MEF cells, in silico prediction [1] | 2019 |
| Malabaricone A | Natural (Myristica sp.) | Cytotoxic; induces apoptosis via ROS generation and redox imbalance. | Human leukemic cell lines (U937, MOLT-3) [2] | 2012 |
| ML-20 | Synthetic Analogue | More potent than this compound (3-fold higher antiproliferative effect). | Human breast adenocarcinoma cells (MCF-7) [3] | 2025 |
| Methoxy Derivatives(e.g., ML-1) | Synthetic Analogue | Enhanced anticancer activity compared to hydroxylated parent compound. | Human breast cancer cell line (MCF-7) [3] | 2025 |
| Ester/Ether Derivatives | Synthetic Analogue | Retained anti-viral activity with potential for improved properties. | Mammalian cells (Vero E6, HEK293T) [4] | 2025 |
The data in the table is supported by the following experimental findings:
The biological activity and toxicity of malabaricone compounds are highly dependent on their chemical structure, as shown in the diagram below.